Anhydro Chlortetracycline Hydrochloride

Descripción general

Descripción

Anhidroclortetraciclina (hidrocloruro) es un derivado de la clase de antibióticos tetraciclina. Se forma mediante la degradación ácida de la clortetraciclina y es conocido por su papel como inhibidor competitivo de las enzimas de destrucción de tetraciclinas. Este compuesto es un precursor biosintético en la familia de la tetraciclina y se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La anhidroclortetraciclina (hidrocloruro) se puede sintetizar mediante la degradación ácida de la clortetraciclina. El proceso implica el tratamiento de la clortetraciclina con ácido clorhídrico en condiciones controladas. La reacción generalmente tiene lugar a un pH bajo, lo que lleva a la formación de anhidroclortetraciclina como producto de degradación .

Métodos de producción industrial: En entornos industriales, la producción de anhidroclortetraciclina (hidrocloruro) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de métodos de cromatografía líquida de alto rendimiento (HPLC) y cromatografía líquida de ultra alto rendimiento (UHPLC) para garantizar la pureza y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La anhidroclortetraciclina (hidrocloruro) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: También pueden ocurrir reacciones de reducción, alterando la estructura química del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos, incluidos halógenos y agentes alquilantes, en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede resultar en la formación de análogos reducidos .

Aplicaciones Científicas De Investigación

Anhidroclortetraciclina (hidrocloruro) se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:

Química: Sirve como precursor en la síntesis de otros derivados de la tetraciclina y se utiliza en diversas reacciones químicas para estudiar el comportamiento de las tetraciclinas en diferentes condiciones.

Biología: El compuesto se utiliza en estudios de expresión genética, particularmente en sistemas de expresión genética controlados por tetraciclina en células eucariotas.

Medicina: Aunque tiene aplicaciones terapéuticas directas limitadas, se utiliza en la investigación para comprender los mecanismos de resistencia a los antibióticos y el desarrollo de nuevos antibióticos.

Mecanismo De Acción

Anhidroclortetraciclina (hidrocloruro) ejerce sus efectos inhibiendo las enzimas de destrucción de tetraciclinas. Estas enzimas son responsables de la degradación de los antibióticos de la tetraciclina. Al inhibir estas enzimas, la anhidroclortetraciclina ayuda a mantener la eficacia de los antibióticos de la tetraciclina. El compuesto se une al ribosoma bacteriano, impidiendo la adición de aminoácidos a la cadena peptídica, lo que inhibe la síntesis de proteínas y el crecimiento bacteriano .

Compuestos similares:

Clortetraciclina: El compuesto principal del que se deriva la anhidroclortetraciclina.

Tetraciclina: Otro miembro de la familia de la tetraciclina con propiedades antibióticas similares.

Doxiciclina: Un derivado de la tetraciclina con un espectro de actividad más amplio.

Minociclina: Conocido por su mayor solubilidad lipídica y mejor penetración tisular.

Unicidad: Anhidroclortetraciclina (hidrocloruro) es única debido a su papel como producto de degradación y su acción inhibitoria específica sobre las enzimas de destrucción de tetraciclinas. A diferencia de otras tetraciclinas, tiene una actividad antibiótica directa limitada, pero es valiosa en aplicaciones de investigación para estudiar los mecanismos de resistencia a los antibióticos y la expresión genética .

Comparación Con Compuestos Similares

Chlortetracycline: The parent compound from which anhydrochlortetracycline is derived.

Tetracycline: Another member of the tetracycline family with similar antibiotic properties.

Doxycycline: A derivative of tetracycline with a broader spectrum of activity.

Minocycline: Known for its enhanced lipid solubility and better tissue penetration.

Uniqueness: Anhydrochlortetracycline (hydrochloride) is unique due to its role as a degradation product and its specific inhibitory action on tetracycline destructase enzymes. Unlike other tetracyclines, it has limited direct antibiotic activity but is valuable in research applications for studying the mechanisms of antibiotic resistance and gene expression .

Actividad Biológica

Anhydro Chlortetracycline Hydrochloride (ACTC) is a derivative of chlortetracycline, an antibiotic that has been widely used in both human and veterinary medicine. This article explores the biological activity of ACTC, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

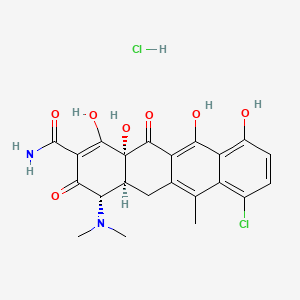

Chemical Structure and Properties

Anhydro Chlortetracycline is formed when chlortetracycline is subjected to acidic conditions, leading to the loss of a water molecule. This structural modification influences its biological activity. The compound retains the core tetracycline structure, which is crucial for its interaction with bacterial ribosomes.

Antimicrobial Spectrum

ACTC exhibits a broad spectrum of antimicrobial activity, primarily against Gram-positive bacteria. Its effectiveness against Gram-negative bacteria is comparatively lower. The primary mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Streptococcus pneumoniae | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Mechanisms of Resistance

Resistance to ACTC can occur through various mechanisms, including:

- Loss of cell wall permeability : This is a common resistance mechanism in Gram-negative bacteria, limiting drug access .

- Efflux pumps : Bacteria may express efflux pumps that actively transport the antibiotic out of the cell.

- Ribosomal mutations : Alterations in ribosomal RNA can prevent ACTC from binding effectively.

1. Toxicological Studies

A study conducted on F344/N rats and B6C3F1 mice assessed the toxicity and potential carcinogenic effects of tetracycline hydrochloride, which shares similar properties with ACTC. The results indicated no significant carcinogenic effects at various dosage levels over extended periods . However, some effects like cytoplasmic vacuolization in the liver were observed at higher concentrations.

2. Efficacy in Veterinary Medicine

ACTC has been extensively used in veterinary medicine, particularly for treating infections in livestock. A clinical trial involving sheep with foot rot demonstrated that a cutaneous spray formulation containing ACTC was well tolerated without adverse effects. The treatment resulted in significant improvement in clinical signs .

3. Comparative Studies

Comparative studies have shown that ACTC is effective against resistant strains of bacteria that are typically challenging to treat with standard antibiotics. For instance, it has been noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Propiedades

IUPAC Name |

(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGAAFMBTIWTEU-DTTSPEASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716136 | |

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65490-24-6 | |

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.